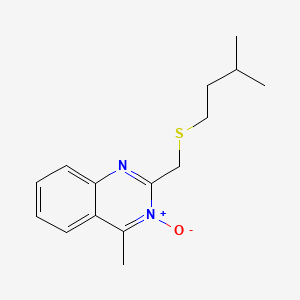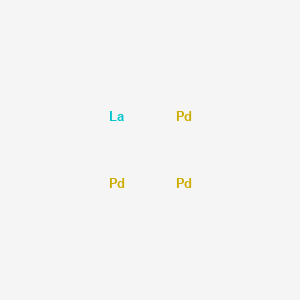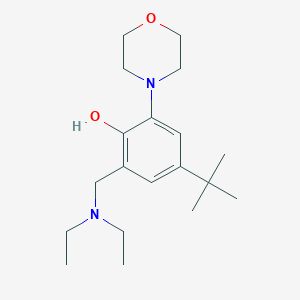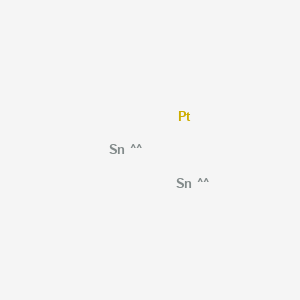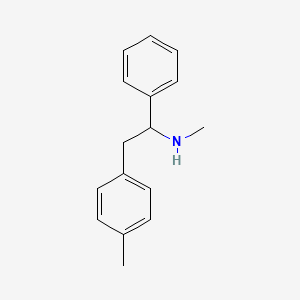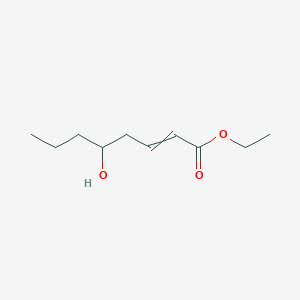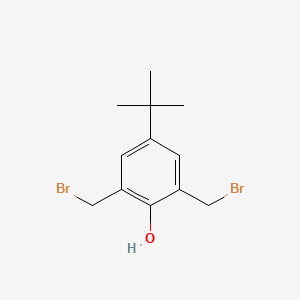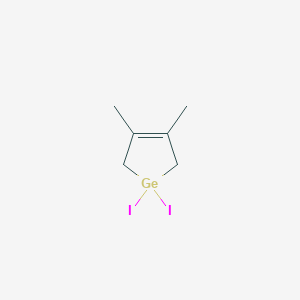
1H-Germole, 2,5-dihydro-1,1-diiodo-3,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Germole, 2,5-dihydro-1,1-diiodo-3,4-dimethyl- is a chemical compound that belongs to the class of germoles, which are heterocyclic compounds containing germanium This compound is characterized by the presence of two iodine atoms and two methyl groups attached to the germole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Germole, 2,5-dihydro-1,1-diiodo-3,4-dimethyl- typically involves the reaction of germanium tetrachloride with appropriate organic reagents under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base to deprotonate the starting material, followed by the addition of iodine to introduce the diiodo functionality. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for 1H-Germole, 2,5-dihydro-1,1-diiodo-3,4-dimethyl- are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Germole, 2,5-dihydro-1,1-diiodo-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the diiodo groups to hydrogen or other substituents.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: 1H-Germole, 2,5-dihydro-3,4-dimethyl- with hydrogen replacing the iodine atoms.
Substitution: Various substituted germoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Germole, 2,5-dihydro-1,1-diiodo-3,4-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-Germole, 2,5-dihydro-1,1-diiodo-3,4-dimethyl- involves its interaction with molecular targets through its diiodo and dimethyl groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Germole, 2,5-dihydro-1,1,3,4-tetramethyl-: Similar structure but with four methyl groups instead of two iodine atoms.
1H-Germole, 2,5-dihydro-1,1-dimethyl-: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
1H-Germole, 2,5-dihydro-1,1-dichloro-3,4-dimethyl-: Contains chlorine atoms instead of iodine, leading to different reactivity and applications.
Uniqueness
1H-Germole, 2,5-dihydro-1,1-diiodo-3,4-dimethyl- is unique due to the presence of iodine atoms, which impart distinct reactivity and potential for further functionalization. This makes it a valuable compound for research and industrial applications where specific chemical modifications are required.
Eigenschaften
CAS-Nummer |
5764-63-6 |
|---|---|
Molekularformel |
C6H10GeI2 |
Molekulargewicht |
408.58 g/mol |
IUPAC-Name |
1,1-diiodo-3,4-dimethyl-2,5-dihydrogermole |
InChI |
InChI=1S/C6H10GeI2/c1-5-3-7(8,9)4-6(5)2/h3-4H2,1-2H3 |
InChI-Schlüssel |
CMTJRRCHLXYZPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C[Ge](C1)(I)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
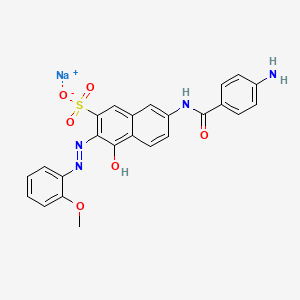
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)

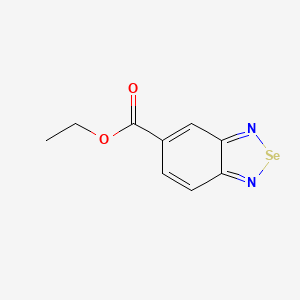

![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
